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Compound of Interest

Compound Name: AT-1002

Cat. No.: B3182494

This guide provides a comprehensive comparison of AT-1002 (larazotide acetate) with other
emerging therapies for celiac disease. It is intended for researchers, scientists, and drug
development professionals, offering an objective analysis of performance based on available
experimental data. The guide details the mechanisms of action, summarizes clinical trial data in
structured tables, outlines experimental protocols, and visualizes key pathways and workflows.

Introduction to Celiac Disease and Therapeutic
Strategies

Celiac disease is a chronic autoimmune disorder triggered by the ingestion of gluten in
genetically predisposed individuals.[1][2] The immune response to gluten peptides leads to
inflammation and damage to the small intestine, resulting in villous atrophy and malabsorption.
[1] The current standard of care is a strict, lifelong gluten-free diet, which can be challenging to
maintain and may not lead to complete mucosal healing or symptom resolution in all patients.
[3][4] This has spurred the development of non-dietary therapeutic alternatives targeting
different aspects of the disease's pathophysiology.

AT-1002 (Larazotide Acetate): A Tight Junction
Regulator

AT-1002, also known as larazotide acetate, is a synthetic octapeptide designed to regulate tight
junctions between intestinal epithelial cells. It is one of the most extensively studied non-dietary
treatments for celiac disease.
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Mechanism of Action: In celiac disease, indigestible gliadin fragments trigger the release of
zonulin, a protein that modulates the permeability of the intestinal barrier. Zonulin binds to
receptors on the surface of intestinal epithelial cells, initiating a signaling cascade that leads to
the disassembly of tight junctions. This increased intestinal permeability allows more gluten
peptides to pass from the gut lumen into the lamina propria, where they trigger an inflammatory
immune response.

Larazotide acetate acts as a zonulin antagonist. By blocking the zonulin receptor, it prevents
the opening of tight junctions, thereby restoring the intestinal barrier function and preventing
the influx of immunogenic gluten peptides. This mechanism aims to avert the initial step in the
inflammatory cascade characteristic of celiac disease.
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Caption: Mechanism of action for AT-1002 (Larazotide Acetate).

Alternative Therapeutic Strategies

Several alternative drugs with distinct mechanisms of action are in development for celiac
disease. These include immunomodulators, enzyme therapies, and other approaches aimed at
preventing the harmful effects of gluten.
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Therapeutic Agent Class

Mechanism of
. Developer(s)
Action

AT-1002 (Larazotide Tight Junction

Acetate) Modulator

Prevents gluten
peptides from passing
through the intestinal )
] ) 9 Meters Biopharma
barrier by blocking
zonulin-induced tight

junction disassembly.

PRV-015 (AMG 714) Immunomodulator

A monoclonal
antibody that binds to
and inhibits
Interleukin-15 (IL-15),

a key cytokine in the

Provention Bio /

Amgen

inflammatory cascade

of celiac disease.

TAK-062 Enzyme Therapy

A highly specific,

orally administered

enzyme that breaks

down gluten proteins Takeda
in the stomach before

they reach the small

intestine.

ZED1227 TG2 Inhibitor

An orally administered
molecule that blocks
tissue

transglutaminase 2
Dr. Falk Pharma /

(TG2), an enzyme that )
Zedira

modifies gluten
peptides, making
them more

immunogenic.

TAK-101 Immune Tolerance

Induction

Nanoparticles Takeda
containing gluten
peptides are

administered
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intravenously to
"teach" the immune
system to tolerate
gluten, thereby
preventing an
inflammatory

response.

Immune Tolerance
TPM502 _
Induction

A nanopatrticle-based
intravenous drug
containing gluten
peptides that targets Topas Therapeutics
liver cells to induce

immune tolerance to

gluten.

Immune Tolerance
VTP-1000 )
Induction

A peptide
immunotherapy
designed to induce
antigen-specific Barinthus
immune tolerance Biotherapeutics
against gluten by

activating regulatory

T-cells.

Comparative Efficacy Data from Clinical Trials

The following table summarizes key quantitative data from clinical trials of AT-1002 and its

alternatives. Direct comparison is challenging due to variations in study design, endpoints, and

patient populations.
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Drug

Phase

Key Finding(s)

AT-1002 (Larazotide Acetate)

Phase 3

In a Phase 3 trial, larazotide
acetate did not meet its
primary endpoint of reducing
symptoms in celiac disease

patients.

PRV-015 (AMG 714)

Phase 2a

In patients undergoing a gluten
challenge, the 300 mg dose
showed a non-significant trend
towards attenuating mucosal
injury. A decrease in
intraepithelial lymphocyte
density and patient-reported
symptoms was observed

compared to placebo.

TAK-062

Phase 1

In healthy volunteers and
celiac patients, TAK-062
demonstrated degradation of
97% to over 99% of ingested
gluten (1-6g) in complex
meals. A Phase 2 trial is

ongoing.

ZED1227

Phase 2a

Reduced gluten-induced
duodenal mucosal injury in
patients on a gluten challenge
compared to placebo across
all dose levels (10, 50, and
100 mg).
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The trial showed a reduction in
gluten-induced immune
activation in the blood but did
TAK-101 Phase 2 not significantly reduce
intestinal inflammation or
symptoms after a gluten

challenge.

At the highest dose, the drug

reduced levels of Interleukin-2
TPM502 Phase 2a (IL-2), a biomarker for celiac

disease activity, after a gluten

challenge.

A first-in-human trial is

assessing safety, tolerability,
VTP-1000 Phase 1 o

and proof-of-principle for

inducing immune tolerance.

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for interpreting and comparing clinical trial results. Below
are representative protocols for key experiments.

Protocol: Phase 2a Trial of PRV-015 (AMG 714)

o Study Design: A randomized, double-blind, placebo-controlled, parallel-group phase 2a trial.

o Participant Population: Adults (18-80 years) with a confirmed diagnosis of celiac disease who
had been on a gluten-free diet for at least 12 months prior to screening.

« Intervention: Participants were randomly assigned to receive subcutaneous injections of
AMG 714 (150 mg or 300 mg) or a placebo over 10-12 weeks. Most patients also underwent
a controlled gluten challenge, consuming approximately 2.5g of gluten daily for 10 weeks,
starting from week 2.

e Primary Endpoint: Change in the villous height to crypt depth (VH:Cd) ratio in duodenal
biopsies from baseline to week 12.
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» Secondary Endpoints: Included changes in intraepithelial lymphocyte (IEL) density, patient-
reported outcomes (symptoms), and safety assessments.

Protocol: Phase 2 Trial of ZED1227

o Study Design: A randomized, double-blind, placebo-controlled phase 2 trial.
o Participant Population: Patients with well-controlled celiac disease.

¢ Intervention: Participants underwent a daily gluten challenge (3g) for six weeks while
receiving one of three daily doses of ZED1227 (10 mg, 50 mg, or 100 mg) or a placebo.

e Primary Endpoint: Attenuation of gluten-induced duodenal mucosal injury, measured by the
change in VH:Cd ratio.

e Secondary Endpoints: Included changes in IEL density, symptoms, and quality of life
measures.
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Caption: A typical workflow for a gluten-challenge clinical trial.
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Visualizing Alternative Mechanisms: Anti-IL-15
Pathway

To contrast with AT-1002's barrier-focused approach, it is useful to visualize the
immunomodulatory mechanism of an agent like PRV-015 (AMG 714).
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Caption: Mechanism of action for PRV-015 (Anti-IL-15 Antibody).

Conclusion

The landscape of celiac disease therapeutics is evolving, with a diverse pipeline of drugs
targeting different pathogenic mechanisms. AT-1002 (larazotide acetate), which targets
intestinal permeability, represents a distinct strategy from immunomodulatory agents like PRV-
015, enzyme therapies such as TAK-062, and tolerance-inducing nanopatrticles like TAK-101.
While initial Phase 3 results for larazotide were not successful, the variety of approaches under
investigation provides multiple avenues for developing an effective non-dietary treatment. The
comparative data presented here underscore the complexity of celiac disease and the
importance of targeting the right mechanism to achieve clinical efficacy. Further research and
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completion of ongoing clinical trials will be critical in determining the future therapeutic
landscape for celiac disease patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Anti-IL-15 monoclonal antibody for the treatment of coeliac disease: the light at the end of
the gluten free diet tunnel? - Popa - Digestive Medicine Research [dmr.amegroups.org]

o 2. Celiac disease: Alternatives to a gluten free diet - PMC [pmc.ncbi.nim.nih.gov]

» 3. Provention Bio Announces Initiation of Phase 2b PROACTIVE Study of PRV-015 (anti-IL-
15) in Non-responsive Celiac Disease [prnewswire.com]

e 4. beyondceliac.org [beyondceliac.org]

» To cite this document: BenchChem. [Validating the Efficacy of AT-1002 in Celiac Disease
Models: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3182494+#validating-the-efficacy-of-at-1002-in-celiac-
disease-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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